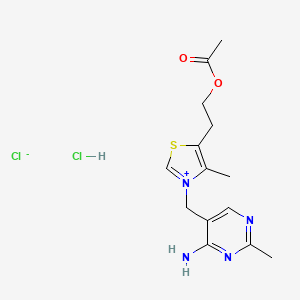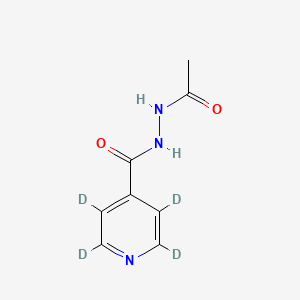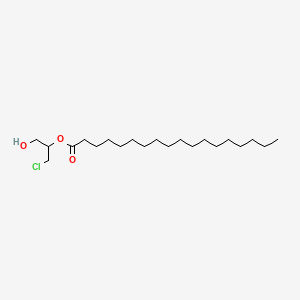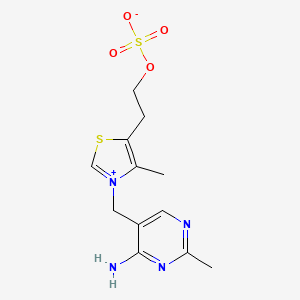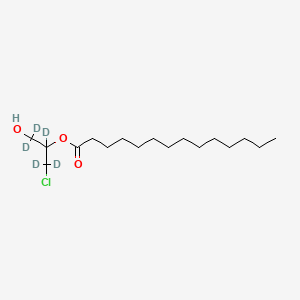
3α-Hydroxy Pravastatin-d3 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3α-Hydroxy Pravastatin-d3 Sodium Salt is a deuterated form of 3α-Hydroxy Pravastatin, a metabolite of the HMG-CoA reductase inhibitor pravastatin. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of pravastatin. The molecular formula of this compound is C23H32D3NaO7, and it has a molecular weight of 449.53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3α-Hydroxy Pravastatin-d3 Sodium Salt involves the deuteration of pravastatin. The process typically starts with the synthesis of pravastatin, which is then subjected to a deuteration reaction to replace specific hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high deuterium incorporation and purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3α-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3α-Hydroxy Pravastatin-d3 Sodium Salt is widely used in scientific research, including:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: The compound is used in metabolic studies to understand the biotransformation of pravastatin in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pravastatin.
Mécanisme D'action
3α-Hydroxy Pravastatin-d3 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to an increase in the expression of hepatic LDL receptors, resulting in a decrease in plasma levels of LDL cholesterol. The deuterium atoms in the compound provide stability and allow for detailed studies of the metabolic pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3α-Hydroxy Pravastatin Sodium Salt: A non-deuterated form of the compound with similar chemical properties and applications.
Pravastatin Sodium: The parent compound, widely used as a cholesterol-lowering medication.
Mevastatin: Another HMG-CoA reductase inhibitor with similar pharmacological effects.
Uniqueness
The uniqueness of 3α-Hydroxy Pravastatin-d3 Sodium Salt lies in its deuterium incorporation, which provides enhanced stability and allows for more precise studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and metabolic research .
Propriétés
Numéro CAS |
1346599-14-1 |
|---|---|
Formule moléculaire |
C23H35NaO7 |
Poids moléculaire |
449.534 |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
Clé InChI |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Synonymes |
(βR,δR,1S,2R,3S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-β,δ,3-trihydroxy-2-methyl-8-[(2S)-2-(methyl-d3)-1-oxobutoxy]-1-naphthaleneheptanoic Acid Sodium Salt; _x000B_3α-iso-Pravastatin-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)

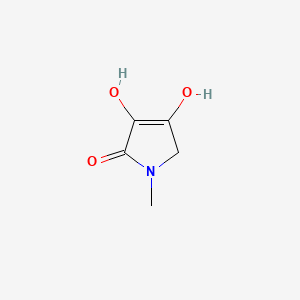
![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)
